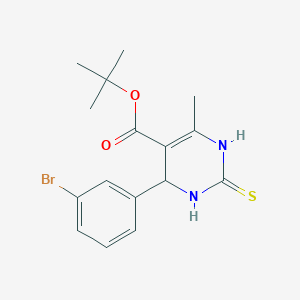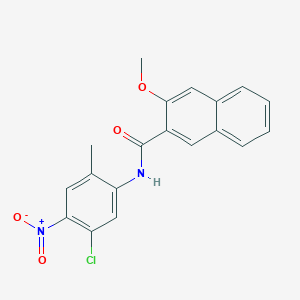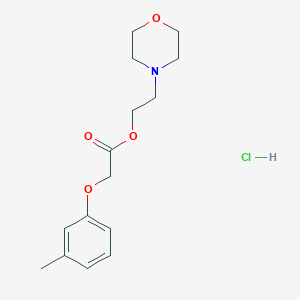
4-(cyclohexylamino)-3-(4-methylbenzyl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(cyclohexylamino)-3-(4-methylbenzyl)-4-oxobutanoic acid, also known as CXB, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. CXB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and osteoarthritis.
Mécanisme D'action
4-(cyclohexylamino)-3-(4-methylbenzyl)-4-oxobutanoic acid exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant and neuroprotective effects. It has also been shown to inhibit the production of amyloid-beta, which is a protein that is believed to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(cyclohexylamino)-3-(4-methylbenzyl)-4-oxobutanoic acid is its potent inhibitory activity against COX-2. This makes it a valuable tool for studying the role of COX-2 in various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(cyclohexylamino)-3-(4-methylbenzyl)-4-oxobutanoic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in diseases other than cancer and Alzheimer's disease. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in the clinic.
Applications De Recherche Scientifique
4-(cyclohexylamino)-3-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It is believed that the anti-cancer activity of this compound is due to its ability to inhibit COX-2, which is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
4-(cyclohexylamino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13-7-9-14(10-8-13)11-15(12-17(20)21)18(22)19-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOJDEWFYMBQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3966125.png)
acetate](/img/structure/B3966133.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3966135.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966142.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-ethylisoxazol-5-yl)methyl]urea](/img/structure/B3966150.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966157.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966158.png)
![2-(5-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B3966172.png)


![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966187.png)
![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3966198.png)
![ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B3966208.png)